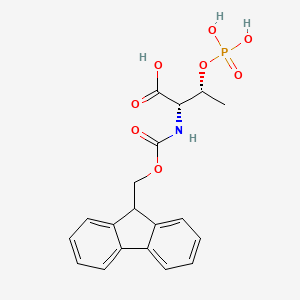

Fmoc-Thr(PO3H2)-OH

描述

Structure

3D Structure

属性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIKUSCYAJQLRR-DIFFPNOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr(PO3H2)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and utilization of Nα-Fmoc-O-phospho-L-threonine (Fmoc-Thr(PO3H2)-OH), a critical building block for the synthesis of phosphopeptides. Given the inherent challenges in the direct application of this reagent in solid-phase peptide synthesis (SPPS), this document also details the more prevalent use of its monobenzyl-protected analogue, Fmoc-Thr(PO(OBzl)OH)-OH, and discusses strategies to mitigate common side reactions.

Chemical Properties and Structure

This compound is a derivative of the amino acid threonine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a phosphate group on the side-chain hydroxyl.

Structure:

Quantitative Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that comprehensive experimental data for this specific compound, particularly regarding its solubility and pKa values, is not widely available in the literature. Much of the practical knowledge is derived from studies on its monobenzyl-protected analogue and other phosphoamino acids.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀NO₈P | Calculated |

| Molecular Weight | 421.3 g/mol | [1] |

| CAS Number | 883726-90-7 | [1] |

| Appearance | White to off-white solid | Typical for Fmoc-amino acids |

| Solubility | Data not available | - |

| pKa Values | Data not available | - |

| ¹H NMR Data | Data not available | - |

| ¹³C NMR Data | Data not available | - |

| Mass Spectrometry | Data not available | - |

Experimental Protocols

The direct use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the unprotected phosphate group. This can lead to poor solubility, sluggish coupling reactions, and the formation of piperidinium salts during Fmoc deprotection, which can interfere with subsequent coupling steps.[2]

Therefore, the recommended and more commonly employed strategy involves the use of a monobenzyl-protected derivative, Fmoc-Thr(PO(OBzl)OH)-OH . The benzyl group is sufficiently stable to the basic conditions of Fmoc deprotection but can be readily cleaved during the final trifluoroacetic acid (TFA) treatment.

Recommended Protocol: Solid-Phase Peptide Synthesis using Fmoc-Thr(PO(OBzl)OH)-OH

This protocol outlines the key steps for the incorporation of a phosphothreonine residue into a peptide sequence on a solid support using the monobenzyl-protected building block.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-Thr(PO(OBzl)OH)-OH

-

Other required Fmoc-amino acids

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Workflow:

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling of Fmoc-Thr(PO(OBzl)OH)-OH:

-

Pre-activate a solution of Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), and DIPEA (6-8 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl protecting group from the phosphate as well as other acid-labile side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final phosphopeptide by mass spectrometry.

The Challenge of β-Elimination

A significant side reaction when working with phosphoserine and phosphothreonine derivatives is β-elimination, which is promoted by the basic conditions of Fmoc deprotection.[3] This reaction leads to the formation of dehydroamino acids. For phosphothreonine, this results in the formation of dehydroaminobutyric acid.

The use of the monobenzyl-protected derivative, Fmoc-Thr(PO(OBzl)OH)-OH, helps to mitigate this issue as the partially acidic nature of the phosphodiester is thought to reduce the lability of the proton at the α-carbon.[4] However, β-elimination can still occur, particularly with prolonged exposure to piperidine or at elevated temperatures (e.g., in microwave-assisted SPPS).[5]

Strategies to Minimize β-Elimination:

-

Use of Milder Bases for Fmoc Deprotection:

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Very low concentrations of DBU (e.g., 0.5%) in DMF can effectively remove the Fmoc group while significantly suppressing β-elimination, even at elevated temperatures.[6]

-

Cyclohexylamine: A solution of 50% cyclohexylamine in DCM has been shown to be effective for Fmoc removal with minimal β-elimination, especially for N-terminal phosphoserine residues.[5]

-

-

Optimized Deprotection Times: Minimizing the exposure time to the basic deprotection solution can help reduce the extent of β-elimination.

Role of Threonine Phosphorylation in Signaling Pathways

Phosphorylation of threonine residues is a key regulatory mechanism in a multitude of cellular signaling pathways, controlling protein activity, localization, and interaction with other molecules. The incorporation of phosphothreonine into synthetic peptides is crucial for studying these pathways, developing kinase inhibitors, and generating phospho-specific antibodies.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of ERK1/2 requires dual phosphorylation on both a threonine and a tyrosine residue within a conserved T-E-Y motif by an upstream kinase, MEK.[7]

Akt (Protein Kinase B) Signaling Pathway

The Akt signaling pathway is crucial for promoting cell survival, growth, and proliferation. Full activation of Akt requires phosphorylation at two key sites: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2.[8]

Cyclin-Dependent Kinase (CDK) Signaling

CDKs are a family of protein kinases that control the progression of the cell cycle. Their activity is dependent on binding to regulatory proteins called cyclins. CDKs phosphorylate their substrates on serine or threonine residues, often followed by a proline. The phosphorylation of specific threonine residues in the activation loop of CDKs themselves is also a critical step for their activation. For example, CDK2 is activated by phosphorylation on threonine 160.[9]

Conclusion

This compound is a valuable reagent for the synthesis of phosphopeptides, which are indispensable tools for studying cellular signaling. However, its direct application in SPPS is hampered by challenges related to its unprotected phosphate group. The use of the monobenzyl-protected analogue, Fmoc-Thr(PO(OBzl)OH)-OH, in conjunction with optimized coupling and deprotection strategies, provides a more robust and reliable method for the synthesis of threonine-phosphorylated peptides. A thorough understanding of the potential side reactions, particularly β-elimination, and the strategies to mitigate them is essential for the successful synthesis of these important biomolecules.

References

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Requirement for Activation of the Serine-Threonine Kinase Akt (Protein Kinase B) in Insulin Stimulation of Protein Synthesis but Not of Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of phosphorylation of threonine 160 on cyclin-dependent kinase 2 structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Application of Fmoc-Thr(PO3H2)-OH in Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fmoc-Thr(PO3H2)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-phospho-L-threonine, is a critical building block in the field of chemical biology and drug discovery. Its primary application lies in the solid-phase peptide synthesis (SPPS) of peptides containing phosphothreonine, a key post-translational modification that governs a vast array of cellular signaling processes. The ability to synthesize phosphopeptides with high fidelity allows researchers to investigate the roles of protein phosphorylation, develop tools to study kinase and phosphatase activity, and screen for potential therapeutic agents that target these crucial enzyme families. This guide provides a comprehensive overview of the use of this compound in research, including its applications, the technical challenges associated with its use, and detailed experimental protocols.

Introduction to Phosphothreonine and its Significance

Threonine phosphorylation, catalyzed by protein kinases, is a fundamental mechanism for regulating protein function, localization, and interaction with other proteins. Dysregulation of threonine phosphorylation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, synthetic phosphopeptides that mimic or inhibit these phosphorylation events are invaluable tools for:

-

Studying signaling pathways: Elucidating the downstream effects of specific phosphorylation events.

-

Characterizing kinase and phosphatase activity: Serving as specific substrates for enzyme assays.

-

Developing kinase inhibitors: Acting as tools in high-throughput screening campaigns to identify new drug candidates.[1][2][3][4][5]

-

Generating antibodies: Raising phospho-specific antibodies for use in a variety of research applications.

The Role of this compound in Phosphopeptide Synthesis

This compound is an amino acid derivative where the alpha-amino group is protected by a base-labile Fmoc group, and the side chain hydroxyl group is phosphorylated. This "building block" approach allows for the direct incorporation of phosphothreonine into a growing peptide chain during Fmoc-based SPPS.

However, the presence of the unprotected phosphate group (PO3H2) presents significant challenges during synthesis. The dianionic nature of the phosphate at neutral pH and its chemical reactivity can lead to several complications.

Challenges in Using this compound

The primary difficulties encountered when using this compound in SPPS are:

-

Lower Coupling Efficiency: The negatively charged phosphate group can interfere with the coupling reaction, leading to incomplete acylation of the preceding amino acid. This necessitates the use of more potent coupling reagents and longer reaction times.

-

β-Elimination: Under the basic conditions required for Fmoc deprotection (typically using piperidine), the phosphate group can be eliminated, leading to the formation of a dehydroamino acid residue in the peptide chain. This is a more significant issue for phosphoserine than for phosphothreonine.[6][7]

-

Pyrophosphate Formation: In sequences with adjacent phosphothreonine residues, the formation of pyrophosphate linkages between the side chains can occur, leading to undesired byproducts.[8][9]

To mitigate these challenges, alternative strategies employing protected phosphothreonine derivatives have been developed.

Comparison with Protected Phosphothreonine Derivatives

The most common alternative to the unprotected this compound is the use of derivatives where the phosphate group is protected, typically with a benzyl group (Fmoc-Thr(PO(OBzl)OH)-OH) or a pivaloyloxymethyl (POM) group.

| Feature | This compound | Fmoc-Thr(PO(OBzl)OH)-OH |

| Phosphate Protection | None | Monobenzyl ester |

| Coupling Efficiency | Lower, often requires stronger coupling reagents and longer reaction times. | Higher, the partially protected phosphate is less disruptive to the coupling reaction. |

| Side Reactions | Prone to β-elimination and pyrophosphate formation. | β-elimination is reduced but can still occur, especially with microwave heating.[7] |

| Deprotection | No additional deprotection step required for the phosphate group. | Benzyl group is removed during the final TFA cleavage step. |

| Cost | Generally more cost-effective. | Higher cost due to additional synthetic steps. |

Quantitative Comparison of Coupling Yields

While comprehensive quantitative data is often sequence-dependent, studies have shown significant improvements in coupling efficiency with protected derivatives. For instance, in a sterically challenging coupling of a phosphothreonine residue to a valine residue on the solid support, the use of Fmoc-Thr(PO(OBzl)OH)-OH with an optimized protocol increased the coupling yield from 80% to 100%.[9]

Experimental Protocols

Synthesis of the this compound Building Block

The synthesis of N-Fmoc-O-phospho-L-threonine typically starts from Fmoc-L-threonine. A common approach involves a phosphitylating agent followed by oxidation. While several methods exist, a representative, scalable one-pot synthesis has been developed for the analogous phosphoserine derivative, which can be adapted for phosphothreonine. This process generally involves the reaction of the protected amino acid with a phosphorylating agent in the presence of a catalyst, followed by purification.[9]

Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide

This protocol outlines the manual synthesis of a model phosphopeptide using this compound.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of this compound:

-

Note: Due to the challenges associated with this building block, optimized conditions are crucial.

-

Dissolve 2 equivalents of this compound and 2 equivalents of a suitable coupling agent (e.g., HATU) in DMF.

-

Add 4 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Add the activated solution to the resin and allow to react for 4-6 hours, or overnight if necessary.

-

Double coupling may be required for difficult sequences.

-

Wash the resin extensively with DMF and DCM.

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the phosphopeptide by mass spectrometry.

-

High-Throughput Kinase Inhibitor Screening Assay

This protocol provides a general workflow for a high-throughput screening (HTS) assay to identify kinase inhibitors using a synthetic phosphothreonine-containing peptide.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a synthetic peptide substrate by a specific kinase. The amount of phosphorylated peptide is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

-

Purified kinase of interest

-

Synthetic peptide substrate containing a threonine residue (e.g., biotinylated for capture)

-

ATP

-

Kinase reaction buffer

-

Test compounds (chemical library)

-

Detection reagent (e.g., phospho-specific antibody conjugated to a reporter, or an ADP detection kit)

-

Microplates (e.g., 384-well)

-

Plate reader

Procedure:

-

Assay Setup:

-

In a microplate, add the kinase, peptide substrate, and kinase reaction buffer to each well.

-

Add the test compounds from the chemical library to individual wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

-

Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

-

Detection:

-

Antibody-based detection: If using a biotinylated peptide, capture it on a streptavidin-coated plate. Add a phospho-threonine specific antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. Add the appropriate substrate and measure the signal.

-

ADP detection: Add the ADP detection reagent, which typically involves a coupled enzyme reaction that produces a luminescent or fluorescent signal proportional to the amount of ADP generated.

-

-

Data Analysis:

-

Measure the signal in each well using a plate reader.

-

Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

-

Identify "hits" (compounds that show significant inhibition).

-

-

Hit Confirmation and Characterization:

-

Confirm the activity of the hits in a dose-response experiment to determine their IC50 values.

-

Perform secondary assays to determine the mechanism of inhibition and selectivity.

-

Visualizing Workflows and Pathways

Solid-Phase Phosphopeptide Synthesis Workflow

Caption: Workflow for solid-phase synthesis of a phosphothreonine-containing peptide.

Kinase Inhibitor Screening Workflow

References

- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical biology - Wikipedia [en.wikipedia.org]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fmoc-Protected Phosphothreonine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The reversible phosphorylation of serine, threonine, and tyrosine residues, catalyzed by protein kinases, acts as a molecular switch that modulates protein function, localization, and interaction with other proteins. Consequently, synthetic phosphopeptides are indispensable tools for elucidating the roles of protein phosphorylation in health and disease, and they hold significant promise in the development of novel therapeutics.[3][4]

This technical guide provides a comprehensive overview of Fmoc-protected phosphothreonine derivatives, which are essential building blocks for the solid-phase peptide synthesis (SPPS) of phosphothreonine-containing peptides.[5] We will delve into the core principles of their application, from the selection of appropriate derivatives and coupling strategies to deprotection and final peptide analysis, with a focus on providing practical experimental protocols and quantitative data to aid researchers in their endeavors.

Core Concepts: The Chemistry of Fmoc-Phosphothreonine Derivatives

The introduction of phosphothreonine into a peptide sequence via Fmoc-SPPS presents unique challenges due to the lability of the phosphate group and the potential for side reactions. The most commonly employed strategy involves the use of Fmoc-Thr(PO(OBzl)OH)-OH, where one of the phosphate hydroxyl groups is protected by a benzyl group.[6] This mono-protection strategy is a compromise to prevent β-elimination, a significant side reaction that can occur with fully protected phosphate triesters upon treatment with piperidine during Fmoc deprotection.[6]

The acidic nature of the remaining phosphate hydroxyl group can, however, lead to complications during coupling and subsequent Fmoc deprotection steps.[5][6] These issues can be mitigated through careful selection of coupling reagents and optimization of reaction conditions.

Table 1: Properties of Common Fmoc-Phosphoamino Acid Derivatives

| Derivative | Molecular Weight ( g/mol ) | Key Characteristics | Recommended Coupling Reagents | Potential Issues |

| Fmoc-Thr(PO(OBzl)OH)-OH | 511.47[7] | Monobenzyl protected; stable to piperidine.[6] | Uronium-based (HBTU, HATU, PyBOP®).[6] | Partially protected phosphate can interfere with coupling; can form salts with piperidine.[6] |

| Fmoc-Ser(PO(OBzl)OH)-OH | 497.44 | Monobenzyl protected; stable to piperidine.[8] | Uronium-based (HBTU, HATU, PyBOP®).[8] | Prone to β-elimination, especially at the N-terminal position and with microwave heating.[5][9] |

| Fmoc-Tyr(PO(OBzl)OH)-OH | 561.52 | Monobenzyl protected.[6] | Uronium-based (HBTU, HATU).[6] | Partially protected phosphate can interfere with coupling.[6] |

| Fmoc-Tyr(PO(NMe₂)₂)-OH | 563.58 | Fully protected phosphate; improved solubility.[6] | Standard methods (PyBOP®, TBTU, DIPCDI/HOBt).[6] | Requires acid-catalyzed hydrolysis for deprotection.[6] |

Experimental Protocols

Coupling of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is optimized for the efficient incorporation of the phosphothreonine residue while minimizing side reactions. The use of a uronium-based coupling reagent like HATU is recommended.[6]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Thr(PO(OBzl)OH)-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading) and HATU (2.5-4.5 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the amino acid/HATU mixture. An increased amount of DIPEA can be beneficial.[6]

-

Allow the mixture to pre-activate for 5 minutes at 0°C.[10]

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test or TNBS test.[11] If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

Table 2: Recommended Reagent Equivalents for Coupling

| Reagent | Standard Coupling | Microwave-Assisted Coupling[10] |

| Fmoc-Protected Amino Acid | 3-5 eq. | 5 eq. |

| Coupling Reagent (e.g., HATU) | 2.5-4.5 eq. | 4.5 eq. |

| Base (e.g., DIPEA) | 6-8 eq. | 8 eq. |

Fmoc Deprotection

Standard Fmoc deprotection is achieved using piperidine. However, for phosphoserine and phosphothreonine residues, especially at the N-terminus, alternative methods may be required to prevent β-elimination.[9]

Standard Protocol:

-

Treat the peptide-resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[10]

-

Wash the resin thoroughly with DMF.

Alternative Protocol to Minimize β-Elimination: For sensitive sequences, particularly with N-terminal phosphoserine, using a milder base like 50% cyclohexylamine in DCM has been shown to suppress β-elimination.[9] Alternatively, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster deprotection, but it may catalyze aspartimide formation.[12]

Cleavage and Final Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the phosphothreonine residue.

Materials:

-

Peptidyl-resin

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water

-

DODT (3,6-Dioxa-1,8-octanedithiol) - optional, for peptides containing sensitive residues.

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5).[13] For peptides containing arginine protected with Mtr, extended cleavage times may be necessary.[13]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Purification and Analysis

Crude phosphopeptides are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The analysis and characterization are most commonly performed using mass spectrometry (MS).[14][15]

Enrichment of Phosphopeptides: Due to the often low abundance of phosphopeptides in complex mixtures, enrichment strategies are frequently employed prior to MS analysis. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for selectively capturing phosphopeptides.[1][16][17]

Table 3: Common Analytical Techniques for Phosphopeptide Characterization

| Technique | Purpose | Key Considerations |

| RP-HPLC | Purification of crude peptide. | Use of ion-pairing agents (e.g., TFA) is standard. Gradient optimization is crucial for separating closely eluting species. |

| Mass Spectrometry (ESI-MS, MALDI-MS) | Molecular weight determination and sequence verification.[14][15] | Phosphopeptides can exhibit poor ionization efficiency. Tandem MS (MS/MS) is used to confirm the sequence and pinpoint the phosphorylation site.[15] |

| IMAC | Enrichment of phosphopeptides from complex mixtures.[1] | Binds phosphopeptides containing pSer, pThr, or pTyr. Helps to increase the likelihood of detecting low-abundance phosphoproteins.[1] |

Visualizations

Experimental Workflow for Phosphopeptide Synthesis

Caption: Workflow for Fmoc-based solid-phase synthesis of a phosphothreonine-containing peptide.

MAPK/Erk Signaling Pathway

Caption: Simplified MAPK/Erk signaling cascade, where MEK phosphorylates Erk on threonine and tyrosine residues.[18]

Conclusion

The chemical synthesis of phosphopeptides, particularly those containing phosphothreonine, is a cornerstone of modern chemical biology and drug discovery. While challenges such as potential side reactions and purification difficulties exist, the use of well-characterized building blocks like Fmoc-Thr(PO(OBzl)OH)-OH, coupled with optimized synthesis and analysis protocols, enables the routine production of these vital research tools.[19] This guide provides a foundational understanding and practical protocols to assist researchers in successfully synthesizing and utilizing phosphothreonine-containing peptides in their studies of cellular signaling and for the development of novel therapeutic agents.

References

- 1. Phosphoprotein purification overview [takarabio.com]

- 2. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 7. Bot Detection [iris-biotech.de]

- 8. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Specific Mitogen-Activated Protein Kinase Signaling Cascades in the Regulation of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]

An In-Depth Technical Guide to Phosphopeptide Synthesis Using Fmoc-Thr(PO3H2)-OH

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is a cornerstone of modern biochemical and pharmaceutical research, providing essential tools for investigating signal transduction pathways, kinase activity, and the development of targeted therapeutics. Reversible phosphorylation of serine, threonine, and tyrosine residues is a critical regulatory mechanism in countless cellular processes.[1] The ability to chemically synthesize peptides with precisely placed phosphate groups allows for the detailed study of these mechanisms.

Solid-Phase Peptide Synthesis (SPPS), particularly using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, is the predominant method for this purpose.[2][3] Synthesis can be approached in two ways: post-synthetic ('global') phosphorylation of a completed peptide chain, or the direct incorporation of a pre-phosphorylated amino acid 'building block' during chain elongation.[4][5] This guide focuses on the latter approach, specifically the use of Nα-Fmoc-O-phospho-L-threonine, or Fmoc-Thr(PO3H2)-OH, a cost-effective and direct method for introducing phosphothreonine.

However, the use of this building block presents unique challenges, primarily due to its unprotected phosphate group, which can interfere with standard synthesis protocols.[1][6] This document provides a detailed technical overview of the challenges, optimized experimental protocols, and key data for the successful synthesis of phosphopeptides using this compound.

Core Challenges in this compound Chemistry

The primary difficulty in using this compound stems from its unprotected, acidic phosphate side chain. This feature, while eliminating the need for a final phosphate deprotection step, complicates the synthesis in several ways:

-

Sluggish Coupling Reactions: The negatively charged phosphate group can lead to electrostatic repulsion and interfere with standard coupling chemistries, resulting in slow and inefficient amide bond formation.[6]

-

Piperidine Salt Formation: During the Fmoc deprotection step, the basic piperidine solution can form a salt with the acidic phosphate group. This captured piperidine can then react with and neutralize the activated amino acid in the subsequent coupling step, reducing the effective concentration of the acylating species and leading to incomplete coupling.[1]

-

β-Elimination: Under the basic conditions required for Fmoc removal, phosphoserine and, to a lesser extent, phosphothreonine residues are susceptible to β-elimination of the phosphate group.[5][7] While derivatives with phosphate protecting groups like monobenzyl esters can minimize this risk, it remains a consideration.[8][9]

Overcoming these challenges requires careful optimization of the coupling conditions, particularly the choice of reagents and the amount of base used.

Experimental Protocols and Methodologies

Successful incorporation of this compound relies on a robust protocol designed to maximize coupling efficiency while minimizing side reactions. The following sections detail a generalized methodology for manual or automated solid-phase synthesis.

Diagram: General SPPS Workflow

References

- 1. peptide.com [peptide.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 4. Synthesis of Phosphopeptides in the Fmoc Mode | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 883726-90-7 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Fmoc-Thr(PO3H2)-OH in Elucidating Protein Kinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Fmoc-Thr(PO3H2)-OH in the study of protein kinase activity. Protein kinases, which catalyze the phosphorylation of serine, threonine, and tyrosine residues, are central to cellular signaling and are prominent targets for drug discovery. The ability to synthesize peptides containing phosphothreonine is crucial for developing specific substrates and tools to investigate kinase function, kinetics, and inhibition. This document details the synthesis of phosphothreonine-containing peptides using Fmoc-based solid-phase peptide synthesis (SPPS), protocols for their use in kinase activity assays, and the quantitative data derived from such studies.

The Synthetic Challenge and the Fmoc-Based Solution

The direct incorporation of a phosphothreonine residue into a peptide sequence during SPPS presents significant chemical challenges. The unprotected phosphate group can interfere with coupling reactions. To circumvent these issues, a protected version of the amino acid is used. For the synthesis of phosphothreonine-containing peptides, the monobenzyl-protected derivative, Fmoc-Thr(PO(OBzl)OH)-OH , is the building block of choice.[1] This approach prevents side reactions like β-elimination that can occur with fully protected phosphate triesters under the basic conditions used for Fmoc group removal (piperidine treatment).[1]

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group is base-labile, while the side-chain protecting groups are typically acid-labile, allowing for an orthogonal synthesis strategy.[2][3] This method is compatible with a wide range of peptide sequences and modifications, making it a versatile tool for creating bespoke kinase substrates.[3]

Synthesis of Phosphothreonine-Containing Peptides

The synthesis of peptides containing phosphothreonine using Fmoc-Thr(PO(OBzl)OH)-OH requires optimized coupling protocols to overcome the steric hindrance and potential side reactions associated with this bulky and charged building block.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Phosphothreonine Peptide

This protocol outlines the manual synthesis of a generic phosphothreonine-containing peptide on a resin support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Thr(PO(OBzl)OH)-OH

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

For standard amino acids: Dissolve the Fmoc-amino acid (4 equivalents), HATU (3.8 equivalents) in DMF. Add DIPEA (8 equivalents) to activate the amino acid. Add the activated mixture to the resin and agitate for 1-2 hours.

-

For Fmoc-Thr(PO(OBzl)OH)-OH: Dissolve Fmoc-Thr(PO(OBzl)OH)-OH (2.5 equivalents) and HATU (2.5 equivalents) in DMF. Add DIPEA (5 equivalents) and immediately add to the resin.[4] Allow to couple for 2-4 hours due to the sluggish nature of the reaction.

-

-

Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

-

Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the benzyl and other acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Application in Protein Kinase Activity Assays

Synthetic phosphothreonine-containing peptides are invaluable tools for studying the activity of protein kinases. They can be used as specific substrates to measure enzyme kinetics, screen for inhibitors, and characterize kinase signaling pathways.

Signaling Pathway Involving Threonine Phosphorylation

The Rho-associated kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and smooth muscle contraction. ROCK is a serine/threonine kinase that phosphorylates numerous substrates, including the myosin light chain (MLC), leading to increased contractility. The diagram below illustrates a simplified representation of this pathway.

Caption: A simplified diagram of the Rho-kinase (ROCK) signaling pathway.

Experimental Workflow for a Radiometric Kinase Assay

A common method for quantifying kinase activity is the radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

Caption: General experimental workflow for a radiometric protein kinase assay.

Detailed Protocol: In Vitro Kinase Assay

This protocol is adapted for determining the kinetic parameters of a kinase using a synthetic threonine-containing peptide substrate.

Materials:

-

Purified recombinant protein kinase

-

Synthetic peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

P81 phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing the kinase reaction buffer, a fixed amount of protein kinase, and [γ-³²P]ATP.

-

Vary Substrate Concentration: Set up a series of reactions with varying concentrations of the synthetic peptide substrate.

-

Initiate Reaction: Initiate the phosphorylation reaction by adding the master mix to the peptide solutions.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reactions by spotting an aliquot of each reaction mixture onto a P81 phosphocellulose paper. The peptide, being positively charged, will bind to the negatively charged paper.

-

Washing: Wash the P81 papers multiple times with the wash buffer to remove unreacted [γ-³²P]ATP.

-

Quantification: Place the dried P81 papers into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity (in counts per minute, cpm) using a scintillation counter.

-

Data Analysis: Convert cpm to moles of phosphate incorporated per unit time (e.g., pmol/min). Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Quantitative Data Presentation

The use of synthetic peptides allows for the precise determination of a kinase's kinetic properties for a specific substrate sequence. The following table presents kinetic data for several threonine-containing peptide substrates phosphorylated by Rho-Associated Kinase 2 (ROCK2), demonstrating the utility of this approach.[5][6]

| Peptide Substrate ID | Sequence | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) |

| R4 | Gln-Arg-Arg-Ala-Thr -Val-Ala | 1.7 | 14.9 |

| R22 | Lys-Lys-Arg-Pro-Gln-Arg-Ala-Thr -Asn-Val-Phe | 2.1 | 13.5 |

| R133 | Arg-Ser-Arg-Arg-Thr -Ser-Leu | 3.3 | 8.6 |

| R134 | Arg-Ser-Arg-Arg-Ala-Thr -Ser-Leu | 1.8 | 12.1 |

| R135 | Arg-Ser-Arg-Arg-Thr -Ala-Ser-Leu | 2.5 | 10.3 |

Data adapted from a study on ROCK2 peptide substrates.[5][6] The synthesis of such peptides is routinely achieved via Fmoc-based SPPS.

Conclusion

This compound, through its protected derivative Fmoc-Thr(PO(OBzl)OH)-OH, is an indispensable reagent for the synthesis of phosphothreonine-containing peptides. These synthetic peptides serve as powerful and precise tools for the detailed investigation of protein kinase activity. They enable researchers to perform quantitative kinetic studies, screen for specific inhibitors, and dissect complex signaling pathways. The combination of solid-phase peptide synthesis and robust kinase assay methodologies provides a clear and effective path for advancing our understanding of protein phosphorylation and for the development of novel therapeutics targeting the human kinome.

References

- 1. Quantitative analysis of protein phosphorylation status and protein kinase activity on microarrays using a novel fluorescent phosphorylation sensor dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pamgene.com [pamgene.com]

- 3. peptide.com [peptide.com]

- 4. portlandpress.com [portlandpress.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Thr(PO₃H₂)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Thr(PO₃H₂)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of phosphothreonine residues into peptides. The study of protein phosphorylation is paramount in understanding cellular signaling pathways, and the availability of high-quality phosphorylated amino acid derivatives is essential for this research. The solubility and stability of these reagents are crucial factors that directly impact the efficiency of peptide synthesis, the purity of the final product, and the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Fmoc-Thr(PO₃H₂)-OH, alongside detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Solubility Characteristics

The solubility of Fmoc-Thr(PO₃H₂)-OH is governed by the interplay of its structural components: the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, the polar and ionizable phosphate group, and the threonine backbone. The bulky, aromatic Fmoc group generally imparts good solubility in organic solvents commonly used in peptide synthesis. However, the presence of the free phosphate group, which can exist in various ionization states, introduces significant polarity and the potential for intermolecular hydrogen bonding, which can affect its solubility profile.

While specific quantitative solubility data for Fmoc-Thr(PO₃H₂)-OH in various solvents is not extensively published, a general understanding can be extrapolated from data on other Fmoc-amino acids and the general principles of solubility.

Qualitative Solubility of Fmoc-Amino Acids in Common Solvents

The following table summarizes the general solubility of Fmoc-amino acids in solvents frequently used in peptide synthesis. It is important to note that the solubility of Fmoc-Thr(PO₃H₂)-OH may differ due to its phosphate group.

| Solvent | Abbreviation | General Fmoc-Amino Acid Solubility | Expected Solubility of Fmoc-Thr(PO₃H₂)-OH |

| N,N-Dimethylformamide | DMF | Generally high | Expected to be soluble, but may be less so than non-phosphorylated counterparts. |

| Dimethyl sulfoxide | DMSO | Generally high | Expected to be soluble. |

| N-Methyl-2-pyrrolidone | NMP | Generally high | Expected to be soluble. |

| Dichloromethane | DCM | Variable, some Fmoc-amino acids have limited solubility. | Likely to have limited solubility due to the polar phosphate group. |

| Water | H₂O | Generally low for most non-polar Fmoc-amino acids. | Solubility is expected to be pH-dependent due to the ionizable phosphate group. |

| Acetonitrile | ACN | Variable | Expected to have limited solubility. |

Factors Influencing Solubility:

-

Solvent Polarity: A solvent that can effectively solvate both the hydrophobic Fmoc group and the hydrophilic phosphate group will provide the best solubility.

-

pH (for aqueous solutions): The ionization state of the phosphate group (and the carboxylic acid) is pH-dependent, which will significantly impact aqueous solubility.

-

Temperature: Solubility generally increases with temperature, although this can also accelerate degradation.

-

Presence of Salts: The ionic strength of a solution can influence the solubility of charged molecules.

Stability Profile

The stability of Fmoc-Thr(PO₃H₂)-OH is a critical consideration for its storage and handling, as well as for its successful application in peptide synthesis. Degradation can lead to impurities in the final peptide and lower synthesis yields.

Potential Degradation Pathways:

-

Hydrolysis of the Phosphate Ester: The phosphate ester bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of Fmoc-threonine and inorganic phosphate.

-

Fmoc Group Instability: The Fmoc protecting group is labile to basic conditions, which is the basis for its removal during SPPS. Premature deprotection can occur if the material is exposed to basic environments.

-

Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.

Recommended Storage and Handling:

To ensure the integrity of Fmoc-Thr(PO₃H₂)-OH, proper storage and handling are essential. Based on information from various suppliers, the following conditions are recommended:

| Parameter | Recommendation | Citation |

| Storage Temperature | -20°C or 2-8°C. Long-term storage at -20°C is generally preferred. | [1][2] |

| Storage Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure. | |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation of moisture. Handle in a dry, inert atmosphere whenever possible. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of Fmoc-Thr(PO₃H₂)-OH.

Protocol 1: Determination of Equilibrium Solubility

This protocol describes a method to determine the equilibrium solubility of Fmoc-Thr(PO₃H₂)-OH in a given solvent using the shake-flask method followed by HPLC analysis.

Materials:

-

Fmoc-Thr(PO₃H₂)-OH

-

Solvents of interest (e.g., DMF, DMSO, NMP, water at various pH values)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Thr(PO₃H₂)-OH to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-Thr(PO₃H₂)-OH of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of Fmoc-Thr(PO₃H₂)-OH in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in mg/mL or Molarity.

-

References

Fmoc-Thr(PO3H2)-OH: A Technical Guide for Researchers in Phosphopeptide Synthesis and Signal Transduction Studies

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Thr(PO3H2)-OH, a critical building block for the synthesis of phosphothreonine-containing peptides. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the study of cellular signaling pathways.

Core Compound Data

This compound is a derivative of the amino acid threonine, featuring a phosphonate group on its side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amine. These features make it suitable for use in Fmoc-based solid-phase peptide synthesis, a cornerstone technique for creating custom peptides for biological research.

| Property | Value | Reference |

| CAS Number | 883726-90-7 | [1] |

| Molecular Formula | C19H20NO8P | [1] |

| Molecular Weight | 421.34 g/mol | [1] |

The Role of Phosphothreonine in Cellular Signaling

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2][3] Kinases catalyze the addition of phosphate groups to serine, threonine, or tyrosine residues, while phosphatases remove them. This dynamic interplay acts as a molecular switch, modulating protein activity and interaction networks.[2][4] The synthesis of peptides containing phosphothreonine is therefore essential for dissecting these signaling pathways, developing kinase inhibitors, and creating tools to probe protein-protein interactions.[2][5]

References

- 1. Stereoselective synthesis of CF(2)-substituted phosphothreonine mimetics and their incorporation into peptides using newly developed deprotection procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Fmoc-Thr(PO3H2)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, purity, and application of N-α-Fmoc-O-phospho-L-threonine (Fmoc-Thr(PO3H2)-OH), a critical building block for the synthesis of phosphopeptides. Phosphorylation of threonine residues is a key post-translational modification that governs a multitude of cellular processes, making synthetic phosphopeptides invaluable tools in proteomics, drug discovery, and signal transduction research.[1][2]

Commercial Availability and Purity

The accessibility and purity of this compound are crucial considerations for its successful application in solid-phase peptide synthesis (SPPS). While several vendors offer this reagent, obtaining precise, lot-specific purity data often requires direct inquiry. The following table summarizes publicly available information from prominent suppliers. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) for detailed purity information.

| Supplier | Product Number | Stated Purity | Analytical Method | Availability |

| Biosynth | FF111333 | Inquiry required | Not specified | Inquire for details |

| Aapptec | AFT115 (Fmoc-Thr(HPO3Bzl)-OH) | Lot-specific (request CoA) | Not specified | In stock (benzyl-protected version)[3] |

| Sigma-Aldrich (Merck) | 852070 (Fmoc-Thr(PO(OBzl)OH)-OH) | ≥95.0% (HPLC) | HPLC | Inquire for details |

| CEM | - | Not directly listed, but offer other Fmoc-amino acids with ≥99.0% HPLC purity | HPLC | Inquire for details[4] |

| Santa Cruz Biotechnology | sc-220003 (Fmoc-pTyr-OH) | ≥98% | Not specified | In stock (tyrosine analog)[5] |

| Cayman Chemical | 10006323 (Fmoc-pTyr-OH) | ≥98% | Not specified | In stock (tyrosine analog)[5] |

Note: Information for the directly comparable this compound is limited. Data for the benzyl-protected threonine and the analogous phosphotyrosine derivatives are included for reference, as they often share similar analytical and handling protocols.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Phosphothreonine-Containing Peptides

The incorporation of this compound into a peptide sequence via Fmoc-SPPS requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions. The unprotected phosphate group can interfere with standard coupling procedures.

Materials:

-

This compound

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

-

Coupling of this compound:

-

Pre-activate a solution of this compound (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.

-

Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purity Analysis of this compound

High-Performance Liquid Chromatography (HPLC):

RP-HPLC is the standard method for assessing the purity of Fmoc-amino acids.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a common starting point.

-

Flow Rate: 1 mL/min

-

Detection: UV absorbance at 265 nm and 301 nm (characteristic of the Fmoc group).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ³¹P NMR are powerful tools for structural confirmation and purity assessment.

-

¹H NMR: The spectrum should show characteristic peaks for the Fmoc group protons (around 7.3-7.8 ppm), the threonine backbone protons, and the methyl group of threonine. The integration of these signals can provide information on purity.

-

³¹P NMR: A single peak in the ³¹P NMR spectrum confirms the presence of the phosphate group and can indicate the presence of phosphorus-containing impurities. The chemical shift will be dependent on the pH and the solvent used.[6][7]

Mass Spectrometry (MS):

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound.

Visualizations

Signaling Pathway Involving Phosphothreonine

Caption: A simplified MAPK/ERK signaling pathway where threonine phosphorylation plays a key role.

Experimental Workflow for Phosphopeptide Synthesis

Caption: A general workflow for the solid-phase synthesis of a phosphothreonine-containing peptide.

Logical Relationship of Purity Analysis

References

- 1. Phosphorylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. cem.com [cem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Incorporating Phosphothreonine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of phosphothreonine (pThr) into synthetic peptides is a cornerstone of modern chemical biology and drug discovery. It enables the precise study of phosphorylation-dependent signaling pathways, the development of targeted therapeutics, and the production of highly specific antibodies. This in-depth technical guide outlines the fundamental principles, experimental protocols, and critical considerations for the successful solid-phase peptide synthesis (SPPS) of phosphothreonine-containing peptides.

Core Principles: Two Primary Strategies

The incorporation of phosphothreonine into a growing peptide chain on a solid support is primarily achieved through two distinct strategies: the "Building Block" approach and the "Global Phosphorylation" approach . Each method presents a unique set of advantages and challenges.

The Building Block Approach

This is the most widely adopted and generally more reliable method for synthesizing phosphopeptides. It involves the direct incorporation of a pre-phosphorylated and protected phosphothreonine amino acid derivative during the standard SPPS cycles.

The building block of choice for Fmoc-based SPPS is Fmoc-Thr(PO(OBzl)OH)-OH . The monobenzyl protection of the phosphate group is critical as it minimizes the risk of β-elimination, a common and problematic side reaction that can occur with fully protected phosphate triesters upon treatment with piperidine for Fmoc deprotection.[1][2] This side reaction leads to the formation of a dehydroalanine residue, resulting in an undesired and difficult-to-separate impurity. The remaining acidic proton on the phosphate, however, can lead to the formation of piperidinium salts during Fmoc deprotection, which may slightly reduce coupling efficiency in subsequent steps, particularly in the synthesis of multiphosphorylated peptides.

The Global Phosphorylation Approach

In this strategy, a standard threonine residue is incorporated into the peptide sequence with its hydroxyl side chain either unprotected or protected with a temporary group that can be selectively removed on the solid support. Following the completion of peptide chain assembly, the threonine residue is phosphorylated on the resin before cleavage and final deprotection.[3][4]

This method offers the advantage of using standard, less expensive threonine derivatives during synthesis. However, it can be challenging to achieve complete and specific phosphorylation on the resin, and the phosphorylation reagents can lead to side reactions with other sensitive amino acid residues.[3] Reagents such as dibenzylphosphochloridate or phosphoramidites are typically employed for on-resin phosphorylation.[3][4]

Strategic Comparison: Building Block vs. Global Phosphorylation

dot

Caption: A comparison of the "Building Block" and "Global Phosphorylation" strategies for incorporating phosphothreonine in SPPS.

Quantitative Data Summary

The efficiency of phosphothreonine incorporation is highly dependent on the chosen coupling reagents and reaction conditions. The following tables summarize typical quantitative parameters for the building block approach using Fmoc-Thr(PO(OBzl)OH)-OH.

| Parameter | Value/Range | Notes |

| Fmoc-Thr(PO(OBzl)OH)-OH Equivalents | 2 - 5 eq. | Relative to the resin loading. Higher equivalents are recommended for difficult couplings or multiphosphorylated peptides.[5] |

| Coupling Reagent Equivalents | 2 - 5 eq. | Typically used in a 1:1 ratio with the phosphothreonine building block.[5] |

| Base (DIPEA) Equivalents | 4 - 15 eq. | An excess of DIPEA is crucial to neutralize the acidic proton on the phosphate and facilitate efficient coupling.[5] |

| Coupling Time (Room Temperature) | 1 - 2 hours | Can be extended for sterically hindered sequences. |

| Coupling Time (Microwave-Assisted) | 5 - 10 minutes | Microwave heating can significantly reduce coupling times but may increase the risk of β-elimination during subsequent deprotection steps.[5] |

| Fmoc Deprotection (Piperidine) | 10 - 20 minutes | Standard conditions of 20% piperidine in DMF are generally effective. For microwave-assisted synthesis, it is often recommended to perform this step at room temperature to minimize side reactions.[3][5] |

| Final Benzyl Deprotection (TFA) | 1 - 2 hours | The benzyl protecting group is efficiently removed during the final cleavage from the resin with a standard TFA cocktail. |

Experimental Protocols

Protocol 1: Incorporation of Phosphothreonine using the Building Block Approach (Manual Synthesis)

This protocol describes the manual incorporation of a single phosphothreonine residue into a peptide sequence on a 0.1 mmol scale.

Materials:

-

Fmoc-protected amino acid resin (0.1 mmol)

-

Fmoc-Thr(PO(OBzl)OH)-OH

-

Coupling reagent (e.g., HBTU, HATU, or TBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Workflow Diagram:

dot

Caption: Workflow for the incorporation of phosphothreonine using the building block approach.

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10-20 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (e.g., 5 equivalents) and the coupling reagent (e.g., HBTU, 4.95 equivalents) in a minimal amount of DMF. Add DIPEA (e.g., 10-15 equivalents) and vortex briefly.

-

Coupling Reaction: Immediately add the activated coupling solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: Once the phosphothreonine residue is successfully coupled, proceed with the deprotection and coupling of the next amino acid in the sequence.

-

Final Cleavage and Deprotection: After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the benzyl protecting group from the phosphate as well as other side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 2: Global Phosphorylation of a Resin-Bound Peptide

This protocol provides a general outline for the phosphorylation of a threonine residue on the solid support.

Materials:

-

Fully assembled peptide-resin containing an unprotected threonine residue

-

Dibenzyl N,N-diisopropylphosphoramidite

-

1H-Tetrazole in acetonitrile

-

Oxidizing solution (e.g., tert-butyl hydroperoxide or m-chloroperoxybenzoic acid in DCM)

-

DCM, anhydrous

-

DMF, anhydrous

Workflow Diagram:

dot

Caption: Workflow for the global phosphorylation of a threonine residue on the solid support.

Procedure:

-

Resin Preparation: Ensure the fully synthesized peptide-resin is washed thoroughly with DCM and dried. The synthesis must be performed under anhydrous conditions from this point forward.

-

Phosphitylation: Swell the resin in anhydrous DCM. In a separate flask, dissolve dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole in anhydrous acetonitrile. Add this solution to the resin and agitate for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Washing: Drain the reaction mixture and wash the resin with anhydrous acetonitrile (3x) and anhydrous DCM (3x).

-

Oxidation: Add the oxidizing solution to the resin and agitate for 30-60 minutes at room temperature. This converts the phosphite triester to the more stable phosphate triester.

-

Washing: Drain the oxidizing solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Final Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol as described in Protocol 1. The benzyl groups on the newly formed phosphate will be removed by TFA.

-

Purification: Purify the crude phosphopeptide using RP-HPLC.

Critical Considerations and Troubleshooting

-

β-Elimination: This is the most significant side reaction, particularly when using fully protected phosphothreonine or when applying heat during the synthesis with monobenzyl-protected building blocks.[7] To minimize this, avoid high temperatures during Fmoc deprotection when using microwave-assisted synthesis.

-

Incomplete Coupling: The bulky and charged nature of the phosphothreonine building block can lead to slower coupling kinetics.[8] Always monitor coupling reactions with a ninhydrin test and be prepared to perform a second coupling if necessary, especially when synthesizing sequences with multiple adjacent phosphorylation sites.[3]

-

Purification: Phosphopeptides can be more hydrophilic than their non-phosphorylated counterparts, which may require adjustments to the RP-HPLC gradient. The inclusion of a low concentration of an ion-pairing agent like TFA in the mobile phase is standard.[6]

-

Storage: Purified phosphopeptides should be stored lyophilized at -20°C or below to prevent hydrolysis of the phosphate group.

By carefully selecting the appropriate synthetic strategy and optimizing the reaction conditions, researchers can reliably produce high-quality phosphothreonine-containing peptides, paving the way for deeper insights into the complex world of protein phosphorylation.

References

- 1. Hydrophilic Chromatography Protocol for Phosphoproteome Enrichment - Creative Proteomics [creative-proteomics.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]

- 4. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]

- 5. rsc.org [rsc.org]

- 6. bachem.com [bachem.com]

- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiphosphorylated peptides: importance, synthetic strategies, and applications for studying biological mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Fmoc-Thr(PO3H2)-OH Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals